molecular formula C5H9NO2 B1584434 4,4-Dimethyl-1,3-oxazolidin-2-one CAS No. 26654-39-7

4,4-Dimethyl-1,3-oxazolidin-2-one

Cat. No. B1584434
CAS RN: 26654-39-7
M. Wt: 115.13 g/mol
InChI Key: SYARCRAQWWGZKY-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,3-oxazolidin-2-one is a heterocyclic compound with the molecular formula C5H9NO2 . It is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of 4,4-Dimethyl-1,3-oxazolidin-2-one involves the reaction of the acid chloride substrate with the oxazolidinone to form an imide . The synthesis is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .


Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-1,3-oxazolidin-2-one consists of a five-membered ring containing nitrogen and oxygen atoms . The empirical formula is C5H9NO2, and the molecular weight is 115.13 .


Chemical Reactions Analysis

Oxazolidinones, including 4,4-Dimethyl-1,3-oxazolidin-2-one, are useful as Evans auxiliaries in chemistry. They are used for chiral synthesis, where the acid chloride substrate reacts with the oxazolidinone to form an imide .


Physical And Chemical Properties Analysis

4,4-Dimethyl-1,3-oxazolidin-2-one is a solid compound . It has a density of 1.0±0.1 g/cm3 and a boiling point of 272.2±7.0 °C at 760 mmHg .

Scientific Research Applications

Application 1: Stereoselective Synthesis

  • Summary of the Application: 4,4-Dimethyl-1,3-oxazolidin-2-one is used in the stereoselective synthesis of oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. This is part of the total synthesis of (−)-cytoxazone .
  • Methods of Application: The approach is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .
  • Results or Outcomes: This strategy permits a straightforward and concise asymmetric total synthesis of (−)-cytoxazone. Consisting of three steps, this is one of the shortest syntheses reported to date .

Application 2: Antibacterial Activity

  • Summary of the Application: Oxazolidin-2-ones, including 4,4-Dimethyl-1,3-oxazolidin-2-one, have been found to have antibacterial activity .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically these compounds would be tested in vitro against various bacterial strains to determine their efficacy .
  • Results or Outcomes: The oxazolidin-2-ones are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis .

Application 3: Conservation of Paints and Coatings

  • Summary of the Application: 4,4-Dimethyl-1,3-oxazolidin-2-one is used in the conservation of paints, coatings, household cleaners, coolants, and water produced during oil extraction .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically these compounds would be mixed into the products during manufacturing to enhance their shelf life and prevent degradation .
  • Results or Outcomes: The use of 4,4-Dimethyl-1,3-oxazolidin-2-one in these applications helps to maintain the quality and effectiveness of the products over time .

Application 4: Cosmetics

  • Summary of the Application: 4,4-Dimethyl-1,3-oxazolidin-2-one is used in cosmetics .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically these compounds would be incorporated into cosmetic formulations to enhance their properties .
  • Results or Outcomes: The use of 4,4-Dimethyl-1,3-oxazolidin-2-one in cosmetics can enhance the product’s performance and user experience .

Application 5: Synthesis of Degradable and Chemically Recyclable Polymers

  • Summary of the Application: 4,4-Dimethyl-1,3-oxazolidin-2-one is used in the synthesis of degradable and chemically recyclable polymers .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically these compounds would be polymerized to form the backbone of the polymer .
  • Results or Outcomes: The polymers synthesized using 4,4-Dimethyl-1,3-oxazolidin-2-one can degrade into their raw ingredients or useful oligomers to build other new polymeric materials .

Application 6: Heterocyclic Building Blocks

  • Summary of the Application: 4,4-Dimethyl-1,3-oxazolidin-2-one is used as a heterocyclic building block in organic synthesis .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically these compounds would be used in various organic reactions to synthesize more complex molecules .
  • Results or Outcomes: The use of 4,4-Dimethyl-1,3-oxazolidin-2-one as a building block can lead to the synthesis of a wide range of organic compounds .

Safety And Hazards

4,4-Dimethyl-1,3-oxazolidin-2-one is classified as a combustible solid . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The synthesis of 4,4-Dimethyl-1,3-oxazolidin-2-one and its derivatives has drawn considerable interest due to their wide spectrum of pharmacological properties . This compound serves as a key synthetic intermediate within the context of macrolide antibiotics syntheses . Therefore, the development of efficient synthetic methods for this compound could have significant implications for drug discovery .

properties

IUPAC Name

4,4-dimethyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-5(2)3-8-4(7)6-5/h3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYARCRAQWWGZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074617
Record name 2-Oxazolidinone, 4,4-dimethyl-
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Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-1,3-oxazolidin-2-one

CAS RN

26654-39-7
Record name 4,4-Dimethyl-2-oxazolidinone
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Record name 4,4-Dimethyl-1,3-oxazolidin-2-one
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Record name 26654-39-7
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Record name 2-Oxazolidinone, 4,4-dimethyl-
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Record name 2-Oxazolidinone, 4,4-dimethyl-
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Record name 4,4-dimethyl-1,3-oxazolidin-2-one
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Record name 4,4-DIMETHYL-1,3-OXAZOLIDIN-2-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
C Chapuis, J Jurczak - Helvetica chimica acta, 1987 - Wiley Online Library
One‐pot Diels‐Alder reactions of cyclopentadiene with 3‐crotonoyl‐ (2) and 3‐acryloyl‐4,4‐dimethyl‐1,3‐oxazolidin‐2‐one (3), Mediated by chiral Lewis acids, are described. AlCl 3 , …
Number of citations: 142 onlinelibrary.wiley.com
NS Matin, J Thompson, FM Onneweer… - Industrial & Engineering …, 2016 - ACS Publications
Employing experimental kinetics data collected in this study, a power law rate equation for the thermal degradation of 2-amino-2-methyl-1-propanol (AMP) to 4,4-dimethyl-1,3-oxazolidin-…
Number of citations: 15 pubs.acs.org
NS Matin, J Thompson, FM Onneweer… - Industrial & Engineering …, 2017 - ACS Publications
Using initial rate data, the mechanistic investigation for the thermal degradation kinetics of 2-amino-2-methyl-1-propanol (AMP) to 4,4-dimethyl-1,3-oxazolidin-2-one (DMOZD) as a …
Number of citations: 10 pubs.acs.org
J Fujimoto, R Okamoto, N Noguchi… - Journal of Medicinal …, 2017 - ACS Publications
The discovery and optimization of Δ-5 desaturase (D5D) inhibitors are described. Investigation of the 1,3-oxazolidin-2-one scaffold was inspired by a pharmacophore model constructed …
Number of citations: 20 pubs.acs.org
F Mereu - 2021 - politesi.polimi.it
in italiano È ormai noto che l’aumento dei livelli di concentrazione di anidride carbonica nell’atmosfera dovuto alle attività antropogeniche è la causa principale dei cambiamenti climatici…
Number of citations: 0 www.politesi.polimi.it
NS Matin, J Thompson, FM Onneweer… - 2017 AIChE Annual …, 2017 - aiche.confex.com
Number of citations: 0 aiche.confex.com
B Yoon, GS Hwang - Energy & Fuels, 2021 - ACS Publications
2-Amino-2-methyl-1-propanol (AMP) is considered an attractive solvent for CO 2 capture, but the mechanism responsible for its thermal degradation to the major product, cyclic 4,4-…
Number of citations: 7 pubs.acs.org
GP Chiusoli, M Costa, B Gabriele, G Salerno - Journal of Molecular …, 1999 - Elsevier
Conditions for the sequential reaction of carbon dioxide with an acetylenic amine and carbon monoxide in the presence of a PdI 2 –KI catalyst in alcohols are examined. The …
Number of citations: 48 www.sciencedirect.com
E Naydenova, M Topashka-Ancheva, P Todorov… - Bioorganic & medicinal …, 2006 - Elsevier
Novel α-aminophosphonic acids are synthesized reacting 1,3-oxazolidin-2-one derivatives with formaldehyde and phosphorus trichloride. Treatment of N-(phosphonomethyl)…
Number of citations: 34 www.sciencedirect.com
B Yoon, GS Hwang - ACS Sustainable Chemistry & Engineering, 2020 - ACS Publications
Based on first-principles simulations, we present that carbamate formation can be kinetically more favorable than bicarbonate formation at high stripping temperatures (>400 K) from the …
Number of citations: 10 pubs.acs.org

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